![molecular formula C21H25N3O3 B2823219 4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 866018-96-4](/img/structure/B2823219.png)

4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

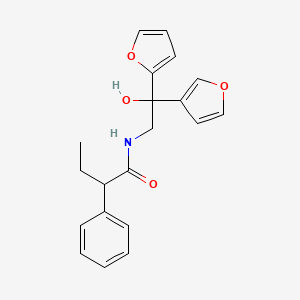

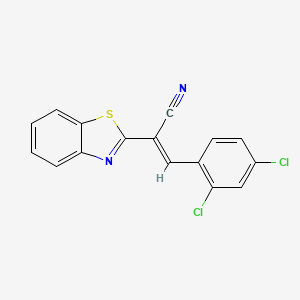

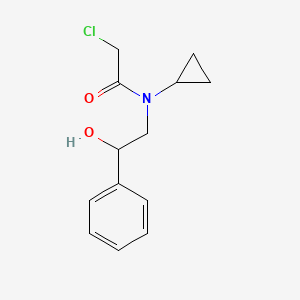

The compound “4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic molecule with the molecular formula C21H25N3O3 . It has an average mass of 367.441 Da and a monoisotopic mass of 367.189606 Da . The molecule contains 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-b]quinolin-5-one core, which is substituted with a 3-ethoxy-4-hydroxyphenyl group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 541.6±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 85.0±3.0 kJ/mol and a flash point of 281.4±32.9 °C . Its refractive index is 1.662, and it has a molar refractivity of 101.2±0.5 cm3 .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

A study conducted by Quiroga et al. (2014) presents the microwave-induced synthesis of novel benzopyrazolo[3,4-b]quinolindiones, which showed significant antimycobacterial activity against Mycobacterium spp strains. The inhibitory activity of these compounds is attributed to their high lipophilicity and lower polarity, indicating their potential as antimycobacterial agents Quiroga et al., 2014.

Chemoselective Syntheses

Chebanov et al. (2008) described regio- and chemoselective multicomponent protocols for synthesizing pyrazoloquinolinones, among other compounds, via a three-component coupling. This study highlights the versatility of these syntheses in producing compounds with potential biological applications, demonstrating the chemical utility of the pyrazoloquinolinone framework Chebanov et al., 2008.

Antimicrobial Agents

Research by Holla et al. (2006) on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as antimicrobial agents. The study demonstrated that these compounds have significant antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobial therapies Holla et al., 2006.

Antifungal and Antimicrobial Activities

Kumar et al. (2014) synthesized a series of quinoxaline derivatives containing the pyrazoline residue, which were evaluated for their in vitro antimicrobial activity. Compounds from this study exhibited substantial antimicrobial activity, with some showing higher antifungal activity than standard drugs, indicating their potential as antifungal and antimicrobial agents Kumar et al., 2014.

Propiedades

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-5-27-16-8-12(6-7-14(16)25)18-17-11(2)23-24-20(17)22-13-9-21(3,4)10-15(26)19(13)18/h6-8,18,25H,5,9-10H2,1-4H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNAIYQYAIHNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2823144.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![4-Propyl-1-oxaspiro[2.5]octane](/img/structure/B2823150.png)

![3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2823152.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)